molecular formula C23H14ClNO3 B5335772 (2E)-3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)prop-2-enamide

Cat. No.: B5335772
M. Wt: 387.8 g/mol
InChI Key: KOHSPYVAMBRDJG-KPKJPENVSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group and an anthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the intermediate: The initial step involves the preparation of 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid.

    Coupling reaction: The intermediate is then coupled with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the amidation of the resulting product with propenamide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce hydroanthracene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)prop-2-enamide: Similar structure with a bromine atom instead of chlorine.

    (2E)-3-(4-methylphenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)prop-2-enamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of (2E)-3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and the anthracene moiety allows for unique interactions and reactivity compared to its analogs.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(9,10-dioxoanthracen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClNO3/c24-15-8-5-14(6-9-15)7-12-21(26)25-16-10-11-19-20(13-16)23(28)18-4-2-1-3-17(18)22(19)27/h1-13H,(H,25,26)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHSPYVAMBRDJG-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)/C=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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